2-[3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenoxy]-N-(2-methoxyphenyl)acetamide
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Overview
Description
2-[3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenoxy]-N-(2-methoxyphenyl)acetamide is a synthetic organic compound that features a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic structure containing oxygen and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenoxy]-N-(2-methoxyphenyl)acetamide typically involves the formation of the 1,2,4-oxadiazole ring followed by the attachment of the phenoxy and acetamide groups. One common method for synthesizing 1,2,4-oxadiazoles is the reaction of amidoximes with carboxylic acids or their derivatives, such as acyl chlorides, esters, or anhydrides, in the presence of a base like sodium hydroxide in a dimethyl sulfoxide (DMSO) medium .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-[3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenoxy]-N-(2-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The oxadiazole ring can be oxidized to form different functional groups.
Reduction: The compound can be reduced to modify the oxadiazole ring or other functional groups.
Substitution: The phenoxy and acetamide groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
2-[3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenoxy]-N-(2-methoxyphenyl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound’s oxadiazole ring is a known pharmacophore, making it a potential candidate for drug development, particularly as an antimicrobial, anticancer, or anti-inflammatory agent.
Materials Science: The compound can be used in the development of advanced materials, such as organic light-emitting diodes (OLEDs), sensors, and fluorescent dyes.
Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex molecules, enabling the exploration of new chemical reactions and pathways.
Mechanism of Action
The mechanism of action of 2-[3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenoxy]-N-(2-methoxyphenyl)acetamide depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The oxadiazole ring can form hydrogen bonds and other interactions with biological macromolecules, influencing their function and activity .
Comparison with Similar Compounds
Similar Compounds
Ataluren: Used for the treatment of Duchenne muscular dystrophy.
Azilsartan: Applied for hypertension medication.
Opicapone: Approved as adjunctive therapy for Parkinson’s disease.
Uniqueness
2-[3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenoxy]-N-(2-methoxyphenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a valuable scaffold for the development of new compounds with tailored properties.
Properties
IUPAC Name |
2-[3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenoxy]-N-(2-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4/c1-3-17-21-19(26-22-17)13-7-6-8-14(11-13)25-12-18(23)20-15-9-4-5-10-16(15)24-2/h4-11H,3,12H2,1-2H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRZRWTVBSQIFDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=N1)C2=CC(=CC=C2)OCC(=O)NC3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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